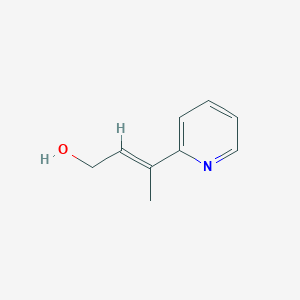

3-(2-Pyridinyl)-2-buten-1-ol

Description

Properties

IUPAC Name |

(E)-3-pyridin-2-ylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(5-7-11)9-4-2-3-6-10-9/h2-6,11H,7H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIHEWJDVCNBIO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridinyl)-2-buten-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate alkenyl Grignard reagent or alkenyl lithium reagent. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further reaction conditions to yield the desired product.

-

Grignard Reaction

Reagents: 2-pyridinecarboxaldehyde, alkenyl magnesium bromide (Grignard reagent).

Conditions: The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures (0-5°C) to prevent side reactions.

Procedure: The Grignard reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

-

Lithium Reagent Reaction

Reagents: 2-pyridinecarboxaldehyde, alkenyl lithium reagent.

Conditions: The reaction is carried out in anhydrous ether or THF at low temperatures (0-5°C).

Procedure: The alkenyl lithium reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: The reaction is typically carried out in an acidic or neutral medium.

Products: Oxidation of 3-(2-Pyridinyl)-2-buten-1-ol can yield corresponding ketones or carboxylic acids.

-

Reduction

Reagents: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conditions: The reaction is typically carried out in anhydrous solvents such as ether or THF.

Products: Reduction of this compound can yield corresponding alcohols or alkanes.

-

Substitution

Reagents: Common nucleophiles such as halides or amines.

Conditions: The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Products: Substitution reactions can yield various substituted derivatives of this compound.

Scientific Research Applications

3-(2-Pyridinyl)-2-buten-1-ol has several applications in scientific research:

-

Chemistry

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of heterocyclic compounds and natural product analogs.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used as a ligand in coordination chemistry for the study of metal complexes.

-

Medicine

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its interactions with biological targets and pathways.

-

Industry

- Utilized in the development of materials with specific properties, such as polymers and coatings.

- Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Pyridinyl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, and modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

(a) 1-(Pyridin-2-yl)but-3-en-1-ol (CAS: 17285-57-3)

- Molecular Formula: C₉H₁₁NO (same as the target compound).

- Key Differences: The hydroxyl group is positioned on C1, and the double bond is between C3 and C4 (vs. C2 and C3 in 3-(2-pyridinyl)-2-buten-1-ol).

(b) Prenyl Acetate (3-Methyl-2-buten-1-ol acetate; CAS: 1191-16-8)

- Molecular Formula : C₇H₁₂O₂.

- Key Differences: A simpler, non-aromatic ester derivative of 3-methyl-2-buten-1-ol. Lacks the pyridine ring, reducing polarity and enabling use in fragrances or flavoring agents .

Simplistic Butenol Derivatives

(a) 3-Methyl-2-buten-1-ol (CAS: 556-82-1)

- Molecular Formula : C₅H₁₀O.

- Physical Properties : Boiling point = 140°C; density = 0.84 g/mL .

- Key Differences : Absence of a pyridine ring reduces molecular weight and complexity. Higher volatility compared to pyridinyl derivatives, making it suitable as a solvent or intermediate in terpene synthesis.

(b) 2-Methyl-3-buten-2-ol (CAS: 115-18-4)

Pyridine-Containing Analogues

(a) 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-en-1-ol

- Molecular Formula: C₁₅H₁₅NO₂ (from ).

- Key Differences: A benzyloxy-substituted pyridine derivative with an extended conjugated system.

(b) Alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (e.g., compounds 8 , 9 )

- Key Differences: These derivatives (from ) incorporate cyano and amino groups, enabling thermal cyclization into pyrrolo[3,2-d]pyrimidines. While this compound lacks these functional groups, its pyridine ring may still participate in analogous heterocyclic syntheses under specific conditions .

Data Table: Comparative Analysis

Research Findings and Reactivity Insights

- Thermal Transformations: Pyridinyl-containing compounds like 8 and 9 () undergo cyclization upon heating to form pyrrolo[3,2-d]pyrimidines. While this compound lacks the cyano and amino groups necessary for this specific reaction, its conjugated enol system may participate in analogous cycloadditions or rearrangements.

- Functional Group Influence: The hydroxyl group in this compound enhances polarity, making it more soluble in polar solvents compared to non-aromatic butenols like 3-methyl-2-buten-1-ol. This property could favor its use in aqueous-phase reactions.

- Synthetic Utility : suggests that positional isomerism (e.g., 1-(pyridin-2-yl)but-3-en-1-ol) significantly impacts reactivity. The target compound’s E-configuration and primary alcohol group may favor nucleophilic substitutions or oxidations over its isomers.

Biological Activity

3-(2-Pyridinyl)-2-buten-1-ol, also known by its CAS number 82244-22-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring attached to a butenol moiety. This arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and processes.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against several pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Cytotoxicity Studies

Cytotoxicity assays reveal that while this compound can inhibit the growth of certain cancer cell lines, it exhibits selective toxicity. For example:

- Cancer Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound displayed IC50 values ranging from 20 to 50 µM in these cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the compound's effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

- Anti-inflammatory Research : A paper in Pharmacology Reports explored the anti-inflammatory effects of this compound in a murine model, showing significant reduction in paw edema induced by carrageenan.

- Cytotoxicity in Cancer Models : Research published in Cancer Letters reported on the cytotoxic effects of this compound on various cancer cell lines, supporting its development as a potential chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Pyridinyl)-2-buten-1-ol, and how can purity be maximized?

- Methodological Answer : The synthesis of this compound can be optimized using palladium-catalyzed coupling reactions or nucleophilic substitution between 2-pyridinylmagnesium bromide and α,β-unsaturated carbonyl intermediates. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling .

- Temperature control : Reactions typically proceed at 60–80°C to avoid side product formation.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or distillation under reduced pressure (bp ~140–150°C) .

- Yield enhancement : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 75–85% yield |

| Solvent | THF | Reduces byproducts |

| Temperature | 70°C | Balances reaction rate |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.6 ppm (pyridine protons), δ 5.6–5.8 ppm (alkene protons), and δ 4.1–4.3 ppm (hydroxyl-bearing CH₂) confirm structure .

- 13C NMR : Signals at 150–160 ppm (pyridine carbons) and 120–130 ppm (alkene carbons).

- GC/MS : Retention time ~5.35 min (similar to prenol derivatives) with fragmentation patterns at m/z 86 (base peak) and 121 (pyridinyl fragment) .

- IR Spectroscopy : O-H stretch at 3300–3400 cm⁻¹ and C=N stretch at 1600–1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure:

- Frontier Molecular Orbitals : The pyridinyl group lowers the LUMO energy, enhancing electrophilicity at the β-carbon .

- Reaction Pathways : Simulate intermediates in Michael additions or epoxidation. Compare activation energies for competing pathways.

- Stereoelectronic Effects : Pyridine’s electron-withdrawing nature directs nucleophiles to the α-position .

| Computational Parameter | Value/Outcome |

|---|---|

| LUMO Energy (eV) | -1.2 to -1.5 |

| HOMO-LUMO Gap | 4.8–5.2 eV |

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers. Biological assays on separated enantiomers may reveal divergent activities .

- Structure-Activity Relationship (SAR) : Compare derivatives with modified pyridinyl or butenol moieties (e.g., 3-phenylpropan-1-ol vs. 3-methyl-2-buten-1-ol) to identify pharmacophoric groups .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line specificity (e.g., HEK293 vs. HeLa) .

Q. What strategies mitigate volatility-related challenges during high-temperature reactions involving this compound?

- Methodological Answer :

- Derivatization : Acetylate the hydroxyl group to form 3-(2-Pyridinyl)-2-buten-1-yl acetate, reducing volatility (bp increases by ~30°C) .

- Reaction Setup : Use reflux condensers with glycol cooling (≤-10°C) to prevent vapor loss.

- Alternative Solvents : High-bopoint solvents like DMF or DMSO stabilize the compound at elevated temperatures .

| Strategy | Effectiveness | Practical Consideration |

|---|---|---|

| Acetylation | High | Requires post-reaction hydrolysis |

| Glycol cooling | Moderate | Energy-intensive |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.